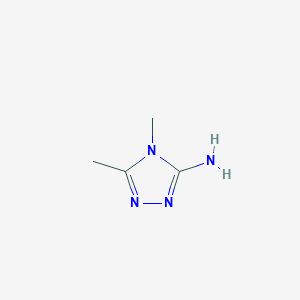
3-(3,4-Dichlorophenyl)aniline
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)aniline is an aromatic amine with the molecular formula C12H9Cl2N. It is a derivative of aniline, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its applications in the synthesis of various herbicides and dyes, and it serves as an important intermediate in organic synthesis .
Mécanisme D'action
Target of Action
3-(3,4-Dichlorophenyl)aniline is a key precursor in the synthesis of several herbicides . It is also a degradation product of the commonly applied herbicide, 3,4-dichloropropionanilide or propanil . The primary targets of this compound are likely to be the enzymes and proteins involved in the biochemical pathways of these herbicides.
Mode of Action
It is known that propanil, a herbicide from which this compound is derived, acts by inhibiting the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) . It is plausible that this compound may interact with similar targets, leading to changes in their function.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role as a precursor in the synthesis of herbicides and as a degradation product of propanil . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is one such pathway . This reaction involves the transfer of organic groups from boron to palladium .
Pharmacokinetics
It is known that the compound has an estimated atmospheric half-life of 9 hours , suggesting that it may be relatively stable in the environment.
Analyse Biochimique
Cellular Effects
The cellular effects of 3-(3,4-Dichlorophenyl)aniline are not well-documented. Related compounds such as 3,4-Dichloroaniline have been studied. For example, 3,4-Dichloroaniline has been shown to affect cellular metabolism as well as photosynthesis .
Temporal Effects in Laboratory Settings
Related compounds such as 3,4-Dichloroaniline have been shown to undergo degradation over time .
Metabolic Pathways
3,4-Dichloroaniline, a related compound, is known to be a metabolite of the commonly applied herbicide, 3,4-dichloropropionanilide or propanil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(3,4-Dichlorophenyl)aniline can be synthesized through several methods. One common method involves the catalytic hydrogenation of 3,4-dichloronitrobenzene using noble metal catalysts under pressure . Another method includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative, which is subsequently reacted with dimethylamine .
Industrial Production Methods
In industrial settings, this compound is often produced by dissolving 3,4-dichloroaniline in xylene and then transferring the solution into an aniline metering system . This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to form the amine.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Produces the corresponding amine.
Substitution: Produces various substituted aniline derivatives.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicides and dyes.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Used in the production of various industrial chemicals and materials.
Comparaison Avec Des Composés Similaires
3-(3,4-Dichlorophenyl)aniline can be compared with other dichloroaniline isomers:
2,3-Dichloroaniline: Melting point 20–25°C.
2,4-Dichloroaniline: Melting point 59–62°C.
2,5-Dichloroaniline: Melting point 47–50°C.
2,6-Dichloroaniline: Melting point 36–38°C.
3,5-Dichloroaniline: Melting point 46–52°C.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in herbicide and dye synthesis.
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPUZXPASEOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588070 | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926201-88-9 | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




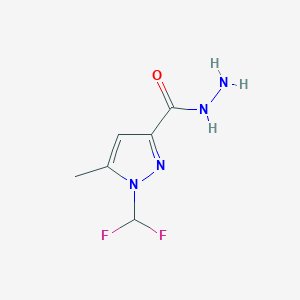

![[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3025299.png)

![4,16-Dibromo[2.2]paracyclophane](/img/structure/B3025303.png)
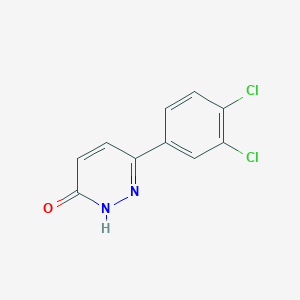

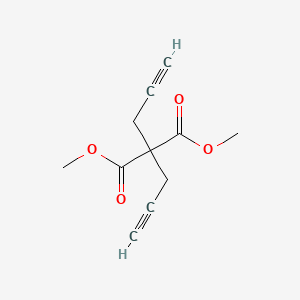
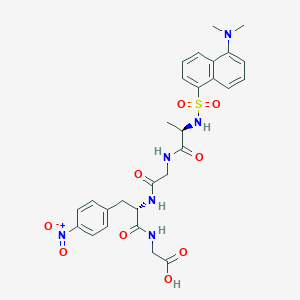

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B3025313.png)
